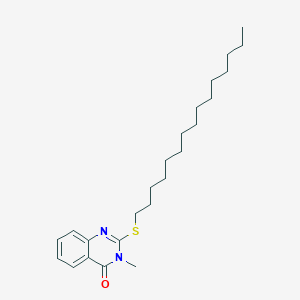

3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one

説明

特性

CAS番号 |

89861-50-7 |

|---|---|

分子式 |

C24H38N2OS |

分子量 |

402.6 g/mol |

IUPAC名 |

3-methyl-2-pentadecylsulfanylquinazolin-4-one |

InChI |

InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-24-25-22-19-16-15-18-21(22)23(27)26(24)2/h15-16,18-19H,3-14,17,20H2,1-2H3 |

InChIキー |

CGRWJHSMUNSWST-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C |

製品の起源 |

United States |

準備方法

General Synthetic Strategy for Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-ones are commonly synthesized via cyclization reactions involving anthranilic acid derivatives or o-amino benzamides with appropriate electrophiles or nucleophiles. The 2-substituted quinazolinones, such as 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one, are typically prepared by introducing the sulfur-containing substituent through nucleophilic substitution or annulation reactions involving thiols.

Preparation of 3-Methylquinazolin-4(3H)-one Core

The 3-methylquinazolin-4(3H)-one scaffold can be synthesized by:

Cyclization of 2-methyl-3-aminoquinazolin-4(3H)-one precursors : For example, 2-methyl-3-aminoquinazolin-4(3H)-one can be prepared by reacting anthranilic acid derivatives with methylating agents, followed by cyclization under reflux conditions in solvents like acetone or ethanol.

Catalytic hydrogenation of nitro-substituted quinazolinones : This method allows the introduction of amino groups that can be further modified to methylated quinazolinones.

Introduction of the Pentadecylsulfanyl Group at the 2-Position

The key step in preparing 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one is the substitution at the 2-position with a pentadecylsulfanyl moiety. This is typically achieved by:

Nucleophilic substitution of 2-haloquinazolin-4(3H)-one derivatives with pentadecylthiol : The 2-position halogen (e.g., chlorine) on quinazolin-4(3H)-one is displaced by pentadecylthiol under basic or neutral conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), sometimes with potassium acetate or other bases to facilitate the reaction.

One-pot intermolecular annulation of o-amino benzamides with pentadecylthiol : A transition-metal-free method reported involves reacting o-amino benzamides directly with thiols (including long-chain alkyl thiols) under mild conditions to form 2-thioquinazolin-4(3H)-ones in good yields without external oxidants.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of 2-methyl-3-aminoquinazolin-4(3H)-one | 2-methyl-3-aminoquinazolin-4(3H)-one precursor refluxed with chloroethyl acetate, potassium acetate in acetone/DMA for 6 hours | Alkylation and cyclization to form intermediate quinazolinone | Intermediate with reactive 2-position |

| 2. Substitution with pentadecylthiol | Intermediate treated with pentadecylthiol in presence of base (e.g., K2CO3) in DMF at elevated temperature | Nucleophilic substitution at 2-position | Formation of 3-methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one |

| 3. Purification | Precipitation in ice water, filtration, recrystallization from ethanol | Isolation of pure compound | High purity product suitable for characterization |

Research Findings and Characterization

Yields and Purity : The nucleophilic substitution reactions typically yield 70–90% of the desired 2-thioquinazolinone derivatives, with purity confirmed by recrystallization and chromatographic methods.

Spectroscopic Characterization : The final compound is characterized by:

- [^1H NMR and ^13C NMR](pplx://action/followup) : Signals corresponding to the quinazolinone core, methyl group at position 3, and the long alkyl chain of the pentadecylsulfanyl substituent.

- FT-IR : Characteristic carbonyl stretch of quinazolin-4(3H)-one around 1650 cm^-1 and C–S stretching vibrations.

- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one.

- Melting Point : Sharp melting point indicating purity, typically in the range consistent with similar quinazolinone derivatives.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution of 2-haloquinazolinones with pentadecylthiol | Direct substitution, requires halogenated intermediate | High yield, straightforward | Requires preparation of 2-haloquinazolinone precursor |

| One-pot annulation of o-amino benzamides with pentadecylthiol (transition-metal-free) | Mild conditions, no metal catalyst or oxidant | Environmentally friendly, operationally simple | May require optimization for long alkyl thiols |

| Catalytic hydrogenation of nitro precursors followed by substitution | Allows introduction of amino groups for further modification | Versatile for various substitutions | Multi-step, longer synthesis time |

化学反応の分析

Types of Reactions

3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives .

科学的研究の応用

Synthesis of 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one

The synthesis of quinazolinone derivatives, including 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one, typically involves multi-step chemical reactions. A common method includes the reaction of substituted anilines with isocyanates or isothiocyanates, followed by cyclization to form the quinazolinone ring structure. The introduction of the pentadecylsulfanyl group can be achieved through nucleophilic substitution reactions or via thiol chemistry .

General Synthetic Pathway

-

Starting Materials :

- Substituted anilines

- Isocyanates or isothiocyanates

- Pentadecylsulfanyl reagent

-

Reaction Conditions :

- Solvent: Typically ethanol or DMSO

- Temperature: Varies depending on the specific reaction but often requires heating.

- Yield : The yield can vary significantly based on the reaction conditions and purity of starting materials but generally ranges from 50% to 85% .

Antibacterial Properties

Research indicates that quinazolinone derivatives exhibit significant antibacterial activities. For instance, studies have shown that compounds similar to 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one possess notable efficacy against various bacterial strains, including resistant strains. This activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Anticancer Potential

The compound has been identified as a lead candidate for developing new anticancer agents. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the pentadecylsulfanyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

Other Therapeutic Applications

In addition to antibacterial and anticancer properties, quinazolinone derivatives have shown promise in other therapeutic areas, including:

- Anti-inflammatory : Compounds in this class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antiviral : Some studies suggest potential antiviral activity against specific viruses, although further research is needed to substantiate these claims .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of several quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that treatment with 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one resulted in significant reductions in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic cell death.

作用機序

The mechanism of action of 3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

類似化合物との比較

Sulfur-Containing Substituents

- Thione vs. Thioether Derivatives: Replacing the quinazolinone oxygen with a thione group (e.g., 2-thioxoquinazolin-4(3H)-one derivatives) enhances antiproliferative activity. For instance, 3-amino-2-pentylquinazolin-4(3H)-thione showed "very strong" activity against MCF-7 cancer cells, unlike its oxygen counterpart .

- Aliphatic vs. Aromatic Thioethers : Aliphatic-thio derivatives (e.g., 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one) exhibit stronger human carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio analogs (KI = 66.5–173.4 nM) . The pentadecylsulfanyl group’s long chain may further optimize hydrophobic interactions in enzyme binding.

Substituents at Position 3

- Methyl vs. Aromatic Groups : 3-Methyl derivatives generally show moderate bioactivity, whereas 3-(4-methoxyphenyl) analogs (e.g., compound A3) demonstrated potent analgesic and anti-inflammatory effects comparable to diclofenac sodium . The methyl group in the target compound may reduce steric hindrance, favoring metabolic stability over bulkier aryl groups .

- Triazolyl and Piperidinyl Modifications : 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one derivatives exhibit anticancer activity, while N-(1-benzylpiperidin-4-yl)quinazolin-4-amines act as acetylcholinesterase inhibitors . These highlight how position 3 substitutions can diversify therapeutic applications.

生物活性

3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one includes a quinazolinone core with a methyl group at the 3-position and a pentadecylsulfanyl group at the 2-position. This specific substitution pattern is believed to influence its biological activity significantly.

Cytotoxicity

A series of studies have evaluated the cytotoxic effects of quinazolinone derivatives, including 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one, against various cancer cell lines. Notably, compounds within this class have shown potent activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | MCF-7 | 10 |

| A5 | PC3 | 12 |

| A2 | HT-29 | 10 |

The above table summarizes findings from various studies indicating that derivatives like A3 exhibit significant cytotoxicity across multiple cancer cell lines, suggesting their potential as therapeutic agents .

The mechanism by which 3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one exerts its effects is primarily through inhibition of key protein kinases involved in cancer progression. Studies have indicated that quinazolinone derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR2).

Table 2: Kinase Inhibition Activity

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| 4b | VEGFR2 | 0.052 |

This table illustrates the inhibitory potency of selected quinazolinone derivatives against specific kinases, highlighting their potential in targeted cancer therapies .

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in preclinical models:

- MCF-7 Cell Line Study : A study demonstrated that compound A3 significantly inhibited the growth of MCF-7 cells with an IC50 value of 10 µM, showcasing its potential for breast cancer treatment .

- PC3 Cell Line Study : Another investigation revealed that compound A5 exhibited an IC50 of 12 µM against PC3 cells, indicating its effectiveness in prostate cancer .

These findings suggest that modifications to the quinazolinone structure can enhance cytotoxic activity and selectivity for cancer cells.

Q & A

Q. Q1: What are the most efficient synthetic routes for quinazolin-4(3H)-one derivatives, and how can reaction conditions be optimized?

Answer: Microwave-assisted synthesis significantly enhances yields and reduces reaction times compared to conventional heating. For example, microwave irradiation improved yields of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by 15–20% while reducing reaction times from 8–12 hours to 15–30 minutes . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst selection (e.g., K2CO3). For sulfur-containing analogs like 3-methyl-2-(pentadecylsulfanyl) derivatives, thiolation reactions using alkyl thiols under basic conditions (e.g., NaOH in DMSO) are critical .

Safety and Handling Protocols

Q. Q2: What safety precautions are essential when handling quinazolin-4(3H)-one derivatives with sulfanyl substituents?

Answer: Sulfanyl-substituted quinazolinones (e.g., 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one ) exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Required precautions:

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles).

- Avoid dust inhalation via closed systems or wet handling.

- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Biological Activity Screening

Q. Q3: How can researchers design experiments to evaluate the antimicrobial or anti-inflammatory potential of 3-methyl-2-sulfanylquinazolin-4(3H)-one analogs?

Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus, MIC ≤ 25 µg/mL) and fungi (e.g., C. albicans). Derivatives with 2-thioxo or triazolylthiomethyl groups show enhanced activity due to sulfur-mediated membrane disruption .

- Anti-inflammatory models : Assess COX-2/mPGES-1 inhibition via ELISA or Western blot. For example, 2-aryl-substituted quinazolinones inhibit mPGES-1 (IC50 = 0.8 µM) by targeting the arachidonic acid pathway .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4: What structural modifications enhance the antioxidant or anticancer activity of 3-methylquinazolin-4(3H)-one derivatives?

Answer:

- Antioxidant activity : Electron-donating groups (e.g., 4-fluorophenyl or naphthalen-1-yl ) at position 6 increase radical scavenging (IC50 = 12 µM in DPPH assays) by stabilizing phenoxyl radicals .

- Anticancer activity : 3-Amantadinyl or 2-(bispyridinylmethyl)amino substituents improve USP7 inhibition (IC50 = 50 nM) via MDM2-p53 pathway modulation. Molecular docking studies reveal hydrophobic interactions with USP7’s catalytic cleft .

Analytical and Computational Methodologies

Q. Q5: Which computational tools are effective for predicting the binding affinity of quinazolin-4(3H)-one derivatives to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with USP7 (PDB: 6NXD) or mPGES-1 (PDB: 4AL1). Focus on hydrogen bonding with Arg-735 (USP7) or π-π stacking with Phe-44 (mPGES-1) .

- ADME prediction : SwissADME or pkCSM tools assess bioavailability (%ABS > 70% for derivatives with logP ≤ 3.5) and toxicity (AMES test negativity for non-mutagenic analogs) .

Contradictory Data Resolution

Q. Q6: How should researchers address discrepancies in reported biological activities of quinazolin-4(3H)-one derivatives across studies?

Answer:

- Standardize assays : Variability in MIC values often arises from differences in bacterial strains (e.g., ATCC vs. clinical isolates) or solvent systems (DMSO vs. saline). Replicate studies using CLSI/M38-A2 guidelines .

- Control substituent effects : For example, 2-phenoxymethyl analogs show conflicting antifungal activity due to positional isomerism (para vs. ortho substitution). Use HPLC or NMR to verify purity (>95%) and isomer ratios .

Advanced Functionalization Strategies

Q. Q7: What advanced synthetic methods enable regioselective functionalization of the quinazolin-4(3H)-one core?

Answer:

- Electrocyclization : Aryl guanidines cyclize under mild conditions (RT, 12 h) to form 2-aminoquinazolin-4(3H)-ones with >90% regioselectivity .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazoles at position 2, enhancing antimicrobial activity (e.g., MIC = 6.25 µg/mL for triazolyl derivatives) .

In Vivo Evaluation Challenges

Q. Q8: What pharmacokinetic challenges arise when testing 3-methyl-2-sulfanylquinazolin-4(3H)-one derivatives in animal models?

Answer:

- Low solubility : Sulfanyl groups increase hydrophobicity (logP ≥ 4.5). Use nanoformulations (e.g., liposomes) or co-solvents (PEG-400) to improve bioavailability .

- Metabolic instability : Phase I metabolism (e.g., CYP3A4-mediated oxidation) shortens half-life (<2 h). Introduce methyl or fluoro groups at metabolically labile positions to block oxidation .

Industrial-Academic Collaboration Guidelines

Q. Q9: How can academic researchers validate quinazolin-4(3H)-one derivatives for preclinical development without commercial partnerships?

Answer:

- Repurpose public datasets : Use ChEMBL or PubChem bioactivity data to benchmark against known inhibitors (e.g., USP7 inhibitors with pIC50 ≥ 7) .

- Collaborate with CROs : Outsource GLP-compliant toxicity studies (e.g., Ames test, hERG assay) to certified labs. Derivatives with LD50 > 500 mg/kg (oral, rats) are prioritized .

Emerging Applications

Q. Q10: What novel therapeutic pathways are being explored for sulfanyl-substituted quinazolin-4(3H)-one derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。